molecular formula C9H13NO3 B10838601 (R)-3-(aminomethyl)-4-(furan-2-yl)butanoic acid

(R)-3-(aminomethyl)-4-(furan-2-yl)butanoic acid

Cat. No.: B10838601
M. Wt: 183.20 g/mol
InChI Key: JASKMEUWYOXVFB-SSDOTTSWSA-N
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Description

®-3-(aminomethyl)-4-(furan-2-yl)butanoic acid is an organic compound that features both an amino group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(aminomethyl)-4-(furan-2-yl)butanoic acid can be achieved through several methods. One common approach involves the catalytic dehydration-hydrogenation of 2,5-diformylfuran dioxime. This method utilizes Rh/HZSM-5 as a catalyst, which enhances the sequence of dehydration-hydrogenation due to the surface acidity on the HZSM-5 support .

Industrial Production Methods

In industrial settings, the production of ®-3-(aminomethyl)-4-(furan-2-yl)butanoic acid may involve large-scale catalytic processes that ensure high yield and selectivity. The use of biomass-derived precursors is also explored to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

®-3-(aminomethyl)-4-(furan-2-yl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different products.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo substitution reactions where the amino group or the furan ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the amino group can yield primary amines.

Scientific Research Applications

®-3-(aminomethyl)-4-(furan-2-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-(aminomethyl)-4-(furan-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group and furan ring allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to fully elucidate its mechanism of action and molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(aminomethyl)-4-(furan-2-yl)butanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of an amino group and a furan ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

(3R)-3-(aminomethyl)-4-(furan-2-yl)butanoic acid

InChI

InChI=1S/C9H13NO3/c10-6-7(5-9(11)12)4-8-2-1-3-13-8/h1-3,7H,4-6,10H2,(H,11,12)/t7-/m1/s1

InChI Key

JASKMEUWYOXVFB-SSDOTTSWSA-N

Isomeric SMILES

C1=COC(=C1)C[C@H](CC(=O)O)CN

Canonical SMILES

C1=COC(=C1)CC(CC(=O)O)CN

Origin of Product

United States

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